Target Engagement vs. MIF: Benchmarking Against a Structurally Related 1,3,4-Oxadiazole Probe
A close structural analog, 2-ethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, inhibits human Macrophage Migration Inhibitory Factor (MIF) with an IC50 of 1.26 µM [1]. This value provides a critical efficacy benchmark for the target compound, CAS 1798019-22-3, which shares the ethoxy donor and thiophene acceptor but replaces the benzamide core with a phenyl-nicotinamide scaffold and utilizes a 1,2,4-oxadiazole instead of a 1,3,4-oxadiazole. The shift in oxadiazole regiochemistry from 1,3,4 to 1,2,4 is designed to modulate target selectivity and metabolic stability, as 1,2,4-oxadiazoles are often preferred bioisosteres. While direct MIF data for CAS 1798019-22-3 is absent, this structural relationship suggests potential MIF pathway modulation with differentiated selectivity, positioning it as a valuable tool for exploring oxadiazole isosterism in MIF pharmacology.
| Evidence Dimension | MIF enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | 2-ethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, IC50 = 1.26 µM |
| Quantified Difference | N/A (structurally cross-referenced benchmark) |
| Conditions | Human MIF enzyme inhibition assay, small-volume 384-well plates |
Why This Matters
The documented MIF activity of the 1,3,4-oxadiazole analog provides a quantitative starting point for evaluating CAS 1798019-22-3's value in probing the SAR of oxadiazole regioisomers, a key consideration for medicinal chemistry procurement.
- [1] BindingDB. (2024). BDBM648268: 2-ethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide. US11884682, Compound 10. IC50: 1.26E+3 nM for Human Macrophage Migration Inhibitory Factor. View Source
